molecular formula C10H11F2NOS B13180803 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one

Katalognummer: B13180803
Molekulargewicht: 231.26 g/mol
InChI-Schlüssel: GGRBGLOWMVGPQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a thiolane ring with an imino group and two fluorine atoms attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3,4-difluoroaniline with a thiolane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the imino-thiolane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Wirkmechanismus

The mechanism of action of 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with molecular targets in biological systems. The imino group can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting their function. The fluorine atoms enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The thiolane ring provides structural stability, allowing the compound to maintain its activity under various conditions.

Vergleich Mit ähnlichen Verbindungen

1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

    1-[(3,4-Dichlorophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-oxide:

    1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11F2NOS

Molekulargewicht

231.26 g/mol

IUPAC-Name

1-(3,4-difluorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H11F2NOS/c11-9-4-3-8(7-10(9)12)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2

InChI-Schlüssel

GGRBGLOWMVGPQK-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=NC2=CC(=C(C=C2)F)F)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.